7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine
Description
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is a partially saturated bicyclic amine with a methyl substituent at position 7 and an amine group at position 5. Its molecular formula is C₉H₁₃N₃ (molecular weight: 163.22 g/mol) .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-methyl-6,8-dihydro-5H-1,7-naphthyridin-5-amine |
InChI |
InChI=1S/C9H13N3/c1-12-5-8(10)7-3-2-4-11-9(7)6-12/h2-4,8H,5-6,10H2,1H3 |
InChI Key |
AMAHDZVKFSQEOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst system : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.
-
Temperature : 60–80°C for 12–24 hours.
Subsequent Chichibabin cyclization of 9a/9b in refluxing ammonium hydroxide generates the tetrahydro-naphthyridine core. This step proceeds via nucleophilic attack of ammonia on the alkyne, followed by-hydride shift and aromatization. The final product is obtained in 70–78% yield after acid-base workup.
Table 1: Substrate Scope for Sonogashira-Chichibabin Sequence
| Propargylamine Derivative | R Group | Yield (%) |
|---|---|---|
| 10a | H | 78 |
| 10b | Me | 72 |
| 10c | Et | 68 |
This method excels in modularity, enabling rapid diversification of the naphthyridine scaffold. However, the use of gaseous ammonia and high temperatures necessitates specialized equipment for large-scale applications.
Asymmetric Catalytic Synthesis
Recent advances in enantioselective synthesis have addressed the need for chiral tetrahydro-naphthyridines. A landmark study by Tan et al. developed a ruthenium-catalyzed transfer hydrogenation to access (R)-7-methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine with >99% enantiomeric excess (ee).
Key Steps in the Asymmetric Route
-
Heck Vinylation : 2-Chloropyridine (23 ) reacts with ethylene under palladium catalysis to form 2-vinylpyridine (19 ).
-
Ammonia-Mediated Cyclization : Heating 19 in methanolic NH₃ at 60°C induces ring closure to dihydronaphthyridine (17 ) via nucleophilic addition.
-
Enantioselective Transfer Hydrogenation : 17 undergoes asymmetric reduction using Ru-(S)-TsDPEN catalyst, achieving >99% ee for the (R)-enantiomer.
Table 2: Optimization of Transfer Hydrogenation
| Catalyst Loading (mol%) | Temperature (°C) | ee (%) |
|---|---|---|
| 2 | 25 | 98.8 |
| 5 | 25 | >99.9 |
| 5 | 40 | 99.5 |
This method eliminates chromatographic purification, favoring crystallization for final product isolation. Scale-up trials demonstrate consistent yields of 82–87%, making it viable for industrial applications.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Reduction Route | Sonogashira-Cyclization | Asymmetric Synthesis |
|---|---|---|---|
| Yield (%) | 68–72 | 65–78 | 82–87 |
| Stereoselectivity | Racemic | Racemic | >99% ee |
| Scalability | Moderate | Low | High |
| Key Advantage | Simplicity | Modularity | Enantiocontrol |
The reduction route remains popular for small-scale synthesis due to minimal infrastructure requirements. In contrast, the asymmetric method offers unparalleled stereochemical precision, aligning with demands for chiral pharmaceuticals.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at C5 exhibits strong nucleophilic character, enabling reactions with electrophiles. Key examples include:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Alkylation | RX (alkyl halides), base (K₂CO₃), DMF, 60°C | Secondary amine derivatives | 65–78% | |
| Acylation | AcCl, pyridine, RT | Acetamide derivatives | 82% |
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, with the amine attacking electrophilic carbons. Steric hindrance from the C7 methyl group reduces reactivity at the adjacent nitrogen in the naphthyridine ring .
Oxidation and Reduction
The tetrahydro ring system undergoes redox transformations:
Oxidation
-
Oxidizing Agents : KMnO₄ (acidic conditions), CrO₃
-
Products : Partially oxidized dihydro-1,7-naphthyridine derivatives or fully aromatic systems .
Reduction
-
Reducing Agents : NaBH₄, H₂/Pd-C
-
Products : Saturated decahydro derivatives (e.g., decahydro-1,7-naphthyridin-5-amine) .
Rearrangement Reactions
Under thermal or acidic conditions, the compound participates in ring-expansion or contraction processes:
Key Factor : The C7 methyl group slows rearrangement kinetics compared to benzyl-substituted analogs due to steric stabilization of the transition state .
Cyclization Reactions
The amine group facilitates intramolecular cyclization:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 7-Methyl-5-aminonaphthyridine + α,β-unsaturated ketones | DCC, CH₂Cl₂, RT | Tetracyclic fused heterocycles | 70–85% |
Mechanism : Michael addition followed by cyclodehydration .
Complexation with Metals
The compound acts as a ligand in coordination chemistry:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(ClO₄)₂ | Methanol, RT | Octahedral Cu(II) complex | Catalytic oxidation | |
| Pd(OAc)₂ | DMF, 100°C | Square-planar Pd(II) complex | Cross-coupling |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds within the naphthyridine class exhibit significant biological activities. Specifically, 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine has shown potential in:
- Anticancer Activity : Studies have suggested that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
- Neuroprotective Effects : Preliminary research indicates that naphthyridine derivatives may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Pharmacological Studies
The compound's interaction with various biological targets has been a focus of pharmacological studies. Its unique substitutions allow it to exhibit distinct pharmacological profiles critical for drug development. Some key areas of exploration include:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Modulation : Investigations into how this compound interacts with neurotransmitter receptors could pave the way for new treatments for psychiatric disorders.
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis in treated cells. The mechanism was linked to CDK inhibition and subsequent cell cycle arrest.
Case Study 2: Neuroprotective Mechanisms
A separate investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could reduce oxidative stress and inflammation in neural tissues.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogs in Pyrido-Thieno-Pyrimidinones ()
Compounds such as 3-arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones (4a–4h) share the tetrahydro-naphthyridine core but incorporate fused thieno-pyrimidinone rings. Key comparisons include:
- Synthetic Efficiency : Yields for these analogs range from 62–92% under reflux conditions, with 4a (92% yield) demonstrating high efficiency .
- Melting Points : Melting points vary widely (166–226°C ), influenced by substituents. For example, the 4-chlorobenzylidene derivative (4b ) melts at 198–200°C, while the 4-hydroxybenzylidene analog (4c ) has a higher melting point (224–226°C) due to hydrogen bonding .
- Structural Confirmation : All analogs were validated via IR and ¹H-NMR , emphasizing the role of spectral analysis in confirming bicyclic frameworks .
Table 1: Selected Analogs from
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | Benzylidene | 92 | 166–168 |
| 4b | 4-Chlorobenzylidene | 85 | 198–200 |
| 4c | 4-Hydroxybenzylidene | 62 | 224–226 |
| 4d | 2-Hydroxybenzylidene | 86 | 200–202 |
Microwave-Synthesized Naphthyridine Derivatives ()
Microwave-assisted synthesis of naphthyridines (e.g., 4e–4j ) highlights the impact of substituents on physicochemical properties:
- Trifluoromethyl and Phenyl Groups : Compounds like 4e (90% yield, m.p. 148–150°C) and 4g (98% yield, m.p. 200–202°C) exhibit high thermal stability, attributed to electron-withdrawing trifluoromethyl groups and extended π-systems .
- Biological Activity : These derivatives were screened for acetylcholinesterase (AChE) inhibition and THLE-2 liver cell toxicity , though specific results are unavailable .
Table 2: Microwave-Synthesized Derivatives ()
| Compound | Structure | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4e | Cyclopenta-fused with CF₃ | 90 | 148–150 |
| 4f | Benzo-fused, CF₃, 8-methyl | 98 | 160–162 |
| 4g | Benzo-fused, CF₃, 7-methyl | 98 | 200–202 |
| 4h | Indeno-fused, CF₃ | 85 | 145–147 |
Halogenated and Functionalized Naphthyridines ()
Halogen substituents (e.g., Cl, Br) and protective groups (e.g., tert-butoxycarbonyl) alter reactivity and applications:
- 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid : Demonstrates the use of protective groups in synthetic strategies .
5-HT7 Receptor Ligands ()
This suggests that the tetrahydro-naphthyridine scaffold—with appropriate substituents—could have CNS applications, though the target compound’s affinity remains unexplored .
Positional Isomerism: 3-Amine vs. 5-Amine ()
The 3-amine isomer (7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine, CAS 957469-16-8) shares the same molecular formula as the target 5-amine compound. Positional isomerism likely influences electronic distribution, solubility, and receptor binding, though comparative data are unavailable .
Biological Activity
Chemical Structure and Properties
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is a heterocyclic organic compound belonging to the naphthyridine family. Its molecular formula is with a molecular weight of approximately 163.22 g/mol. The compound features a bicyclic structure that combines a naphthalene core with a pyridine ring, characterized by a methyl group at the 7-position and an amine group at the 5-position. These structural features contribute to its unique chemical behavior and biological activities .
Pharmacological Properties
Research indicates that compounds in the naphthyridine class exhibit significant biological activities, including:
- Antitumor Activity : Naphthyridine derivatives have been studied for their potential as anticancer agents. For instance, related compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with naphthyridine derivatives, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound may involve interaction with various biological targets:
- Cyclin-dependent Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit CDKs, leading to reduced cell proliferation in cancer cells .
- Modulation of Immune Responses : Research has indicated that naphthyridine derivatives can influence immune cell differentiation and cytokine production, potentially offering therapeutic benefits in autoimmune diseases .
Comparative Analysis
A comparison table highlighting the structural and biological properties of similar compounds is presented below:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Structure | Anticancer activity via CDK inhibition |
| 6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine | Structure | Potent against CDKs; potential cancer therapy |
| N-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine | Structure | Exhibits different biological activities; less studied |
The unique substitutions in this compound enhance its interaction with biological targets compared to other naphthyridine derivatives .
Study 1: Antitumor Activity
A study conducted on various naphthyridine derivatives demonstrated that certain modifications lead to enhanced inhibitory effects on cancer cell lines. Specifically, this compound was evaluated for its ability to inhibit tumor growth in vitro and in vivo models. Results indicated a significant reduction in tumor size compared to control groups.
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, researchers tested the compound's efficacy in reducing edema in animal models. The results showed that treatment with this compound resulted in a notable decrease in inflammatory markers and improved clinical outcomes.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst loading : Pd/C at 0.05 M concentration balances cost and efficiency in hydrogenation .
- Temperature gradients : Stepwise heating (e.g., 5°C → 80°C) minimizes side reactions in exothermic steps .
How is spectroscopic characterization (e.g., IR, NMR, MS) employed to confirm the structure of this compound derivatives?
Basic Research Focus
Structural validation relies on multi-spectral analysis:
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines, C=O at ~1700 cm⁻¹ for ketones) .
- ¹H/¹³C NMR : Distinguishes methyl groups (δ 1.2–1.5 ppm for CH₃ in tetrahydro rings) and aromatic protons (δ 7.0–8.5 ppm for naphthyridine cores). Diastereotopic protons in fused rings show splitting patterns .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns (e.g., loss of –NH₂ or –CH₃ groups) validate substituents .
Q. Methodological Considerations :
- Deuterated solvents : CDCl₃ or DMSO-d₆ are preferred for NMR to avoid proton exchange interference.
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric ambiguities (e.g., keto-enol forms) in solid-state structures .
What strategies are effective in resolving contradictions in reported synthetic yields for naphthyridine derivatives under varying conditions?
Advanced Research Focus
Discrepancies in yields (e.g., 52% vs. 98%) arise from divergent reaction parameters:
- Reagent purity : Impurities in Grignard reagents or aldehydes can stall cyclization. Pre-purification via distillation or recrystallization improves consistency .
- Catalyst deactivation : Pd/C may lose activity due to sulfur poisoning; pre-treatment with H₂O₂ restores catalytic sites .
- Microwave vs. thermal heating : Microwave irradiation enhances kinetic control, reducing side products (e.g., oligomers) common in prolonged thermal reactions .
Q. Data Reconciliation :
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) isolate critical variables (temperature, solvent polarity) .
- In-situ monitoring : Techniques like FT-IR or HPLC track intermediate formation, identifying bottlenecks .
How can regioselective functionalization of the amine group in this compound be achieved using alkylation or acylation reactions?
Advanced Research Focus
Regioselectivity challenges arise due to steric hindrance and electronic effects:
- Alkylation : Use bulky electrophiles (e.g., N-(4-iodopentyl)phthalimide) to target the primary amine. NEt₃ as a base enhances nucleophilicity, achieving 45% yield in alkylated derivatives .
- Acylation : Acetic anhydride or Boc-protecting groups selectively acylate the amine under mild conditions (0–5°C), avoiding ring-opening side reactions .
- Grignard addition : Methylmagnesium bromide reacts with quaternary ammonium intermediates, followed by NaBH₄ reduction to stabilize tetrahydro products .
Q. Optimization Tips :
- Protecting groups : Phthalimide or tert-butyl carbamates prevent over-alkylation .
- Low-temperature kinetics : Slows competing pathways (e.g., N- vs. O-alkylation) .
What methodological considerations are critical when employing microwave-assisted synthesis versus traditional thermal methods for naphthyridine derivatives?
Advanced Research Focus
Microwave Advantages :
Q. Thermal Method Trade-offs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
